molecular formula C9H9N3O3 B1276616 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid CAS No. 957484-18-3

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Cat. No.: B1276616
CAS No.: 957484-18-3
M. Wt: 207.19 g/mol
InChI Key: BTSNBPGQHKIMQJ-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings

Preparation Methods

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the construction of the isoxazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction times and waste.

Chemical Reactions Analysis

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or isoxazole rings are replaced by other substituents. Common reagents include halogens and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid can be compared with other similar compounds, such as:

    3-(1,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid: This compound has a similar pyrazole ring but differs in the presence of a propionic acid group instead of an isoxazole ring.

    3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine: This compound features an alanine group attached to the pyrazole ring, making it structurally distinct from the isoxazole derivative.

The uniqueness of this compound lies in its combined pyrazole and isoxazole rings, which confer specific chemical and biological properties not found in the other similar compounds.

Biological Activity

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the existing research on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Research indicates that this compound may exert its biological effects through several pathways:

  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit membrane-bound pyrophosphatases, which play crucial roles in cellular energy metabolism. For instance, it has demonstrated effective inhibition of the Thermotoga maritima membrane-bound pyrophosphatase with an IC50 value in micromolar range.
  • Binding Affinity Studies : Preliminary docking studies suggest favorable interactions with active sites of enzymes involved in metabolic pathways, indicating potential as a lead compound for drug development.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
Hep-23.25

These findings suggest that the compound could be developed further as a therapeutic agent for cancer treatment.

Anti-inflammatory Activity

The pyrazole derivatives have been recognized for their anti-inflammatory properties, which can be attributed to their structural features allowing interaction with inflammatory mediators .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity Unique Aspects
5-(1-methylpyrazol-4-yl)isoxazole-3-carboxylic acidMethyl group instead of dimethylModerate antibacterial activityLacks sodium salt form
Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylateSodium salt form enhances solubilityInhibitor of membrane-bound pyrophosphatasesSpecific inhibitory effects
Methyl 5-(1,5-dimethylpyrazol-4-yl)isoxazole-3-carboxylateMethyl ester instead of sodium saltAntifungal activity observedEster form may alter solubility

This table illustrates how variations in structure impact biological activities and solubility characteristics.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental setups:

  • In vitro Studies : A study demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, indicating a mechanism for its anticancer effects .
  • Docking Simulations : Computational studies have shown that this compound binds effectively to the active sites of enzymes like Aurora-A kinase, which is implicated in cell cycle regulation and cancer progression .

Properties

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-6(4-10-12(5)2)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSNBPGQHKIMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424515
Record name 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957484-18-3
Record name 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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